4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a chemical compound with the CAS Number: 439692-52-1 . It has a linear formula of C9H9ClN2S . The compound is a solid under normal conditions .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-6-isopropylthieno[2,3-d]pyrimidine . Its InChI Code is 1S/C9H9ClN2S/c1-5(2)7-3-6-8(10)11-4-12-9(6)13-7/h3-5H,1-2H3 . The molecular weight of the compound is 212.7 .Physical And Chemical Properties Analysis
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a solid under normal conditions . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Radioprotective and Antitumor Activity
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine derivatives have shown promising radioprotective and antitumor activities. The study by Alqasoumi et al. (2009) synthesized a variety of thieno[2,3-d]pyrimidine derivatives and confirmed their structures through various spectroscopic methods. Some of these compounds exhibited significant radioprotective and antitumor activities, highlighting their potential in medical and pharmacological applications (Alqasoumi et al., 2009).
Structural and Electronic Properties
Research into the structural and electronic properties of thieno[2,3-d]pyrimidine derivatives, such as those involving 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine, contributes to understanding their potential applications in nonlinear optics (NLO) and optoelectronics. Hussain et al. (2020) conducted a detailed study comparing DFT/TDDFT (Density Functional Theory/Time-Dependent Density Functional Theory) calculations with experimental data on thienopyrimidines. The study provided insights into the structural parameters, electronic properties, and NLO applications, underscoring the versatility of these compounds (Hussain et al., 2020).
Antifungal and Antimicrobial Activities
Thieno[2,3-d]pyrimidine derivatives also exhibit antifungal and antimicrobial activities. Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated their antifungal activity against various pathogens. The study demonstrated the potential of these compounds in developing new antifungal agents (Konno et al., 1989).
Synthesis and Biological Evaluation
The synthesis of novel thieno[2,3-d]pyrimidine derivatives for biological evaluation is a significant area of research. Studies such as that by Tolba et al. (2018) have synthesized new thieno[2,3-d]pyrimidine compounds and evaluated them for their antimicrobial and anti-inflammatory properties. This research contributes to the discovery of new bioactive molecules with potential therapeutic applications (Tolba et al., 2018).
Quantum Chemical Calculations and Molecular Docking
Gandhi et al. (2016) performed quantum chemical calculations and molecular docking studies on a pyrimidine derivative, providing valuable information on its interaction with biological targets. Such studies are crucial for understanding the molecular basis of the biological activity of thieno[2,3-d]pyrimidine derivatives and guiding the design of new drugs (Gandhi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-propan-2-ylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-5(2)7-3-6-8(10)11-4-12-9(6)13-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXIDKJKRREVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373979 | |
Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
CAS RN |
439692-52-1 | |
Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439692-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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